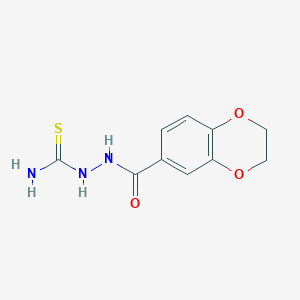

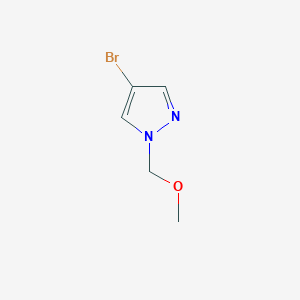

![molecular formula C11H14N2O5 B1376830 5-(叔丁氧羰基)-5,6-二氢-4H-吡咯并[3,4-D]恶唑-2-羧酸 CAS No. 1211529-82-6](/img/structure/B1376830.png)

5-(叔丁氧羰基)-5,6-二氢-4H-吡咯并[3,4-D]恶唑-2-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“5-(Tert-butoxycarbonyl)-5,6-dihydro-4H-pyrrolo[3,4-D]oxazole-2-carboxylic acid” is a chemical compound . Oxazoles, which this compound is a derivative of, are important biological scaffolds present within many natural products . They have a wide spectrum of biological activities, which has led researchers around the globe to synthesize various oxazole derivatives and screen them for their various biological activities .

Synthesis Analysis

The synthesis of oxazolines, a precursor to oxazoles, can be achieved in a stereospecific manner, with inversion of stereochemistry, from β-hydroxy amides using Deoxo-Fluor® . The corresponding oxazoles can then be obtained via a packed reactor containing commercial manganese dioxide .Molecular Structure Analysis

Oxazoles are a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .Chemical Reactions Analysis

The oxidative aromatisation of oxazolines to the corresponding oxazoles is typically achieved using 1,8-diazabicyclo [5.4.0]undec-7-ene (DBU) and bromotrichloromethane . Other reagents such as NiO2, CuBr2/DBU, NBS/hv, CuBr/peroxide or O2 gas have also been successfully employed .科学研究应用

化学合成和化合物开发

- 这种具有脯氨酸样部分的化合物在酸性条件下发生自发重排,代表了开发受限非肽模拟物的有价值模板 (Sheng 等,2015)。

- 它参与溶剂依赖性反应,导致合成各种复杂结构,如 5,6-二氢-4H-哒嗪,显示了该化合物在化学合成中的多功能性 (Rossi 等,2007)。

- 该化合物已用于对映选择性合成,表明其在制造光学活性分子的潜力,这在药物研究中至关重要 (Magata 等,2017)。

有机化学的进展

- 它在空间受阻三唑的合成中发挥作用,促进了有机合成方法的发展 (Lkizler 等,1996)。

- 该化合物是恶唑-4-羧酸酯组合便利合成方法的一部分,强调了其在开发新的合成路线中的重要性 (Tormyshev 等,2006)。

多组分合成

- 它已用于吡咯并[3,4-b]吡啶-5-酮的新型多组分合成中,证明了其在复杂的多步化学反应中的效用 (Janvier 等,2002)。

新型氨基酸衍生物的开发

- 该化合物在制备各种氨基酸衍生物中是不可或缺的,突出了其在扩展肽和蛋白质研究工具包中的作用 (Schutkowski 等,2009)。

未来方向

Oxazole derivatives have gained attention in recent times due to their increasing importance in the field of medicinal chemistry . They have a wide spectrum of biological activities, which has led researchers around the globe to synthesize various oxazole derivatives and screen them for their various biological activities . This suggests that there is potential for future research and development in this area.

作用机制

Target of Action

The tert-butoxycarbonyl (boc) group is commonly used as a protecting group in organic synthesis, particularly for amines . This suggests that the compound may interact with amines in biological systems.

Mode of Action

The compound contains a tert-butoxycarbonyl (BOC) group, which is known to protect amines in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The removal of the BOC group can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This suggests that the compound may undergo similar interactions with its targets.

Action Environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors. For instance, the compound’s storage temperature is recommended to be 4°C, and it should be kept away from moisture . These factors could potentially affect the compound’s stability and, consequently, its action and efficacy.

生化分析

Biochemical Properties

5-(Tert-butoxycarbonyl)-5,6-dihydro-4H-pyrrolo[3,4-D]oxazole-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, primarily through its carboxylic acid and Boc-protected amine groups. These interactions often involve hydrogen bonding and electrostatic interactions, which can influence the compound’s reactivity and stability. For instance, the Boc group can be cleaved under acidic conditions, revealing the free amine, which can then participate in further biochemical reactions .

Cellular Effects

The effects of 5-(Tert-butoxycarbonyl)-5,6-dihydro-4H-pyrrolo[3,4-D]oxazole-2-carboxylic acid on cellular processes are multifaceted. This compound can influence cell signaling pathways by interacting with key signaling molecules and enzymes. It has been observed to affect gene expression by modulating transcription factors and other regulatory proteins. Additionally, it can alter cellular metabolism by interacting with metabolic enzymes, potentially leading to changes in the production of metabolic intermediates and energy .

Molecular Mechanism

At the molecular level, 5-(Tert-butoxycarbonyl)-5,6-dihydro-4H-pyrrolo[3,4-D]oxazole-2-carboxylic acid exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes, and either inhibit or activate their activity. This binding often involves the formation of hydrogen bonds and van der Waals interactions. The compound can also influence gene expression by binding to DNA or interacting with transcription factors, thereby altering the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-(Tert-butoxycarbonyl)-5,6-dihydro-4H-pyrrolo[3,4-D]oxazole-2-carboxylic acid can change over time. The stability of the compound is influenced by factors such as pH, temperature, and the presence of other reactive species. Over time, the Boc group may be cleaved, leading to the formation of the free amine, which can participate in further reactions. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 5-(Tert-butoxycarbonyl)-5,6-dihydro-4H-pyrrolo[3,4-D]oxazole-2-carboxylic acid in animal models vary with dosage. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At very high doses, the compound can exhibit toxic or adverse effects, including disruptions in cellular function and metabolic imbalances .

Metabolic Pathways

5-(Tert-butoxycarbonyl)-5,6-dihydro-4H-pyrrolo[3,4-D]oxazole-2-carboxylic acid is involved in several metabolic pathways. It can be metabolized by enzymes that cleave the Boc group, revealing the free amine, which can then undergo further biochemical transformations. The compound can also interact with cofactors and other metabolic intermediates, influencing the overall metabolic flux within cells. These interactions can lead to changes in the production and utilization of key metabolites, affecting cellular energy balance and biosynthetic processes .

属性

IUPAC Name |

5-[(2-methylpropan-2-yl)oxycarbonyl]-4,6-dihydropyrrolo[3,4-d][1,3]oxazole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O5/c1-11(2,3)18-10(16)13-4-6-7(5-13)17-8(12-6)9(14)15/h4-5H2,1-3H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVBBPJYJAIKIKP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2=C(C1)OC(=N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

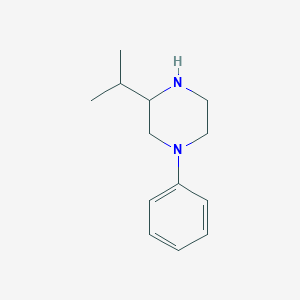

![N-[2-(chloromethyl)phenyl]methanesulfonamide](/img/structure/B1376761.png)

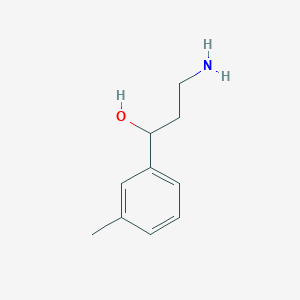

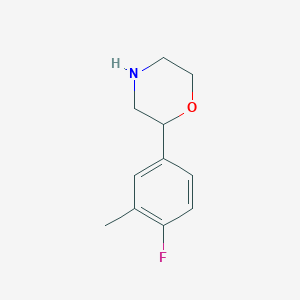

![2-{[4-(Aminomethyl)oxan-4-yl]oxy}ethan-1-ol](/img/structure/B1376762.png)

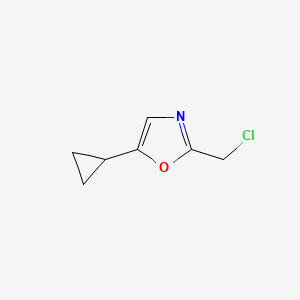

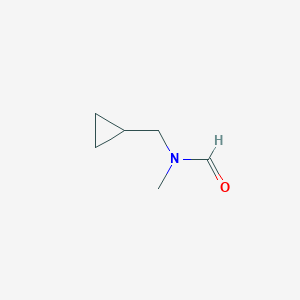

![[1-(Methylsulfanyl)cyclopropyl]methanamine](/img/structure/B1376764.png)

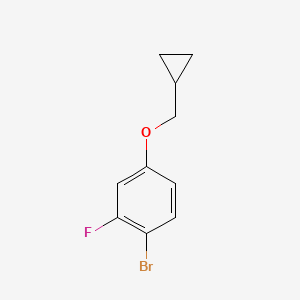

![4-(Bromomethyl)-4-[(methylsulfanyl)methyl]oxane](/img/structure/B1376765.png)

![[1-(Methylsulfanyl)cyclobutyl]methanamine](/img/structure/B1376766.png)

![1-[(3-Bromophenyl)methyl]azetidin-3-amine](/img/structure/B1376770.png)